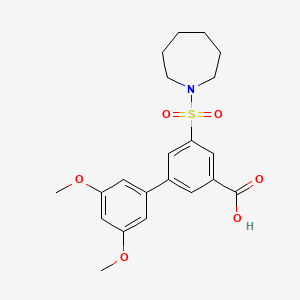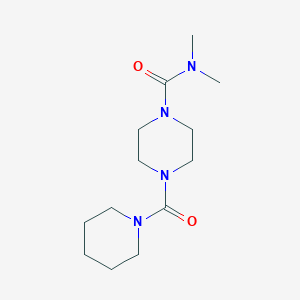
5-(2,2-dimethylpropyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2,2-dimethylpropyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole is a chemical compound that has gained interest in scientific research due to its potential biological and therapeutic applications. This compound belongs to the oxadiazole family and has shown promising results in various studies.
Mécanisme D'action
The mechanism of action of 5-(2,2-dimethylpropyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole is not fully understood. However, studies have suggested that it may exert its biological effects by modulating various signaling pathways. For example, it has been reported to inhibit the Akt/mTOR pathway, which is involved in cell growth and survival. It has also been shown to inhibit the NF-κB pathway, which is involved in inflammation and cancer development.
Biochemical and Physiological Effects
This compound has been reported to have various biochemical and physiological effects. In vitro studies have shown that it induces apoptosis (programmed cell death) in cancer cells. It has also been reported to reduce the production of pro-inflammatory cytokines in animal models of inflammation. Additionally, this compound has been shown to have low toxicity and high selectivity towards cancer cells, making it a promising candidate for cancer therapy.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 5-(2,2-dimethylpropyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole in lab experiments is its high purity and yield. This makes it suitable for large-scale production and reduces the variability between batches. Additionally, this compound has been shown to have low toxicity, making it safe for use in animal studies.
However, one limitation of using this compound in lab experiments is its limited solubility in water. This can make it difficult to administer in animal studies and may require the use of solvents or other delivery methods.
Orientations Futures
For research include its use in combination therapy for cancer and the development of novel delivery methods.
Méthodes De Synthèse
The synthesis of 5-(2,2-dimethylpropyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole involves the reaction of 4-methoxybenzohydrazide with 2,2-dimethyl-1,3-propanediol in the presence of phosphorus oxychloride. The resulting compound is then reacted with sodium azide and copper (I) iodide to obtain the final product. This synthesis method has been reported to have a high yield and purity, making it suitable for large-scale production.
Applications De Recherche Scientifique
5-(2,2-dimethylpropyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole has been extensively studied for its biological and therapeutic applications. It has been reported to have anticancer, anti-inflammatory, and antimicrobial properties. In vitro studies have shown that this compound inhibits the growth of various cancer cells, including breast, lung, and colon cancer cells. It has also been reported to reduce inflammation in animal models of arthritis and colitis. Additionally, this compound has shown antimicrobial activity against various bacterial and fungal strains.
Propriétés
IUPAC Name |
5-(2,2-dimethylpropyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2/c1-14(2,3)9-12-15-13(16-18-12)10-5-7-11(17-4)8-6-10/h5-8H,9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXKIHCKRCWGMOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC1=NC(=NO1)C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-chloro-1-methyl-N-[4-(1-piperidinylsulfonyl)phenyl]-1H-pyrazole-5-carboxamide](/img/structure/B5372634.png)

![2-(1H-benzimidazol-2-yl)-3-[1-(2-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]acrylonitrile](/img/structure/B5372642.png)
![1-benzyl-5-[4-(1-phenylethoxy)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5372648.png)
![N-[4-(difluoromethoxy)phenyl]-N'-(2-fluorophenyl)urea](/img/structure/B5372654.png)


![2-(1,3-benzothiazol-2-yl)-3-{2-[(2-chloro-6-fluorobenzyl)oxy]-3-methoxyphenyl}acrylonitrile](/img/structure/B5372665.png)
![N-[3-(4-chlorophenyl)-2-(2-furoylamino)acryloyl]valine](/img/structure/B5372681.png)


![N-(4-isopropoxyphenyl)-2-[(methylsulfonyl)amino]benzamide](/img/structure/B5372716.png)
